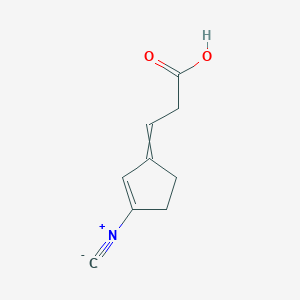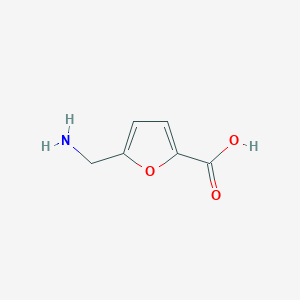
5-(アミノメチル)フラン-2-カルボン酸
概要
説明
5-(Aminomethyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C6H7NO3. It is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides.
科学的研究の応用
5-(Aminomethyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a monomer for the synthesis of biobased polyamides, which are important for developing sustainable materials.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals .
作用機序
- AMFCA is synthesized via reductive amination from biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) using a heterogeneous catalyst (cobalt phosphide nanorod) containing coordinatively unsaturated Co–Co active sites .
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
5-(Aminomethyl)furan-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of biocatalysis. It interacts with enzymes such as transaminases, which facilitate the conversion of biobased furanaldehydes into furfurylamines . The interaction with these enzymes involves the formation of imine intermediates, which are subsequently reduced to produce 5-(Aminomethyl)furan-2-carboxylic acid. This compound also interacts with cobalt phosphide nanorod catalysts, which are used in the reductive amination process .
Cellular Effects
The effects of 5-(Aminomethyl)furan-2-carboxylic acid on various cell types and cellular processes are still under investigation. It is known to influence cell function by participating in metabolic pathways that involve the conversion of biomass-derived compounds. This compound may impact cell signaling pathways, gene expression, and cellular metabolism by interacting with specific enzymes and proteins involved in these processes .
Molecular Mechanism
At the molecular level, 5-(Aminomethyl)furan-2-carboxylic acid exerts its effects through binding interactions with biomolecules. It acts as a substrate for transaminases, leading to the formation of imine intermediates that are reduced to produce the final product . This compound may also inhibit or activate specific enzymes, resulting in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Aminomethyl)furan-2-carboxylic acid change over time. The stability and degradation of this compound are influenced by factors such as temperature and the presence of catalysts. Studies have shown that the yield of 5-(Aminomethyl)furan-2-carboxylic acid increases over time when using cobalt phosphide nanorod catalysts, with maximum yield observed at full conversion . Long-term effects on cellular function are still being studied.
Metabolic Pathways
5-(Aminomethyl)furan-2-carboxylic acid is involved in metabolic pathways that convert biomass-derived compounds into valuable products. It interacts with enzymes such as transaminases and reductive amination catalysts, facilitating the conversion of 5-formyl-2-furan carboxylic acid into 5-(Aminomethyl)furan-2-carboxylic acid . This compound may also affect metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, 5-(Aminomethyl)furan-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function .
Subcellular Localization
The subcellular localization of 5-(Aminomethyl)furan-2-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function within the cell .
準備方法
5-(Aminomethyl)furan-2-carboxylic acid can be synthesized through the reductive amination of 5-formyl-2-furancarboxylic acid. This process involves the use of a cobalt phosphide nanorod catalyst, which is highly active and reusable. The reaction is carried out in a methanol-water mixture (2:1 v/v) with ammonium acetate as the amination reagent. The reaction conditions typically include a temperature of 120°C and a pressure of 0.5 MPa hydrogen for a duration of 3 hours. Under these conditions, the yield of 5-(Aminomethyl)furan-2-carboxylic acid can reach up to 91% .
化学反応の分析
5-(Aminomethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-(hydroxymethyl)-2-furan carboxylic acid.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common reagents used in these reactions include hydrogen, ammonium acetate, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
5-(Aminomethyl)furan-2-carboxylic acid can be compared with other similar compounds such as:
5-(Hydroxymethyl)-2-furan carboxylic acid: This compound is also derived from biomass and is used as a monomer for biobased polymers.
5-(Aminomethyl)-2-furancarboxylic acid hydrochloride: This is a salt form of the compound and is used in similar applications but may have different solubility and reactivity properties.
The uniqueness of 5-(Aminomethyl)furan-2-carboxylic acid lies in its potential for high-yield synthesis and its versatility in forming various derivatives for different applications .
特性
IUPAC Name |
5-(aminomethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHVYJBSPHDDNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50918464 | |
| Record name | 5-(Aminomethyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-65-6 | |
| Record name | 5-(Aminomethyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50918464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


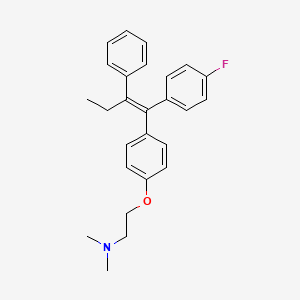
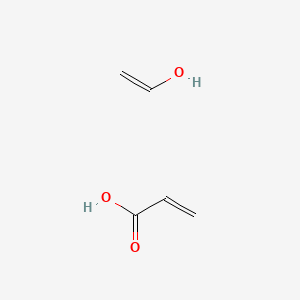
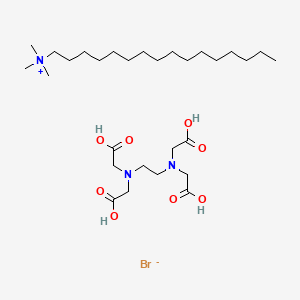
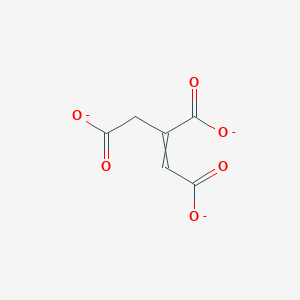
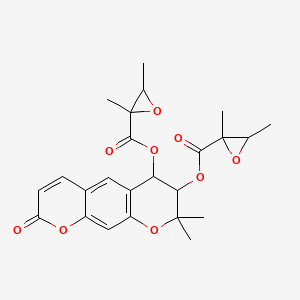
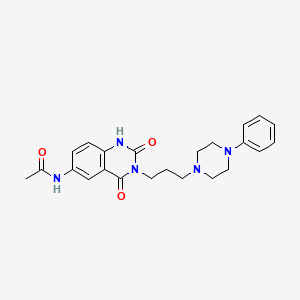
![3-[2-(Cyclohexen-1-yl)ethyl]-5-[[1-[2-(cyclohexen-1-yl)ethyl]-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]-[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]methyl]-6-oxo-2-sulfanylidenepyrimidin-4-olate](/img/structure/B1230220.png)
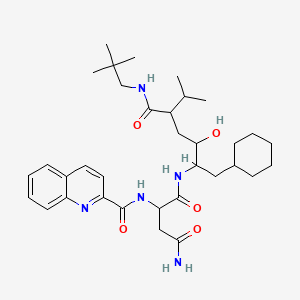
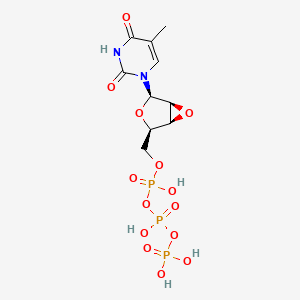

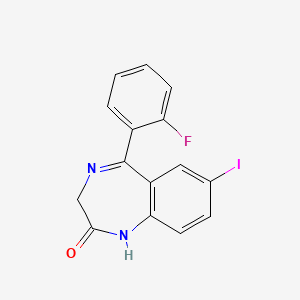
![[4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone](/img/structure/B1230227.png)
